molecular formula C11H13N3O B2707897 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime CAS No. 478042-09-0

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime

Cat. No.: B2707897
CAS No.: 478042-09-0
M. Wt: 203.245
InChI Key: QQZQHRIZIKATNW-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime is a derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a dimethyl-substituted aromatic core and an oxime functional group (-NOH) attached to the ethanone moiety. The oxime group likely enhances hydrogen-bonding capacity and modulates electronic properties, influencing biological activity and solubility.

Safety data indicate that related imidazopyridine derivatives may cause skin/eye irritation and respiratory toxicity, necessitating precautions during handling .

Properties

IUPAC Name

(NE)-N-[1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-4-5-14-10(6-7)12-8(2)11(14)9(3)13-15/h4-6,15H,1-3H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZQHRIZIKATNW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime typically involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with ethanone oxime under specific reaction conditions. The process may include:

    Condensation Reactions: Utilizing reagents such as acetic anhydride or other dehydrating agents to facilitate the formation of the oxime group.

    Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.

    Oxidative Coupling: Employing oxidizing agents to couple the imidazopyridine moiety with the ethanone oxime.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the oxime group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Amines and related derivatives.

    Substitution Products: Various substituted imidazopyridine derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime typically involves the reaction of 2,7-Dimethylimidazo[1,2-a]pyridine with ethanone oxime under specific conditions to yield the desired compound. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that derivatives of imidazo[1,2-a]pyridine possess notable antimicrobial activity. For instance, a study demonstrated that compounds related to this compound exhibited moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods, highlighting the potential use of these compounds in treating bacterial infections .

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been linked to anticancer properties due to its ability to inhibit key kinases involved in cancer progression. In particular, compounds derived from this scaffold have shown promise in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT kinase by these compounds suggests a potential therapeutic application in oncology .

Case Study 1: Antileishmanial Activity

A study focused on the synthesis of various imidazo[1,2-a]pyridine derivatives, including this compound. The synthesized compounds were evaluated for their antileishmanial activity against Leishmania species. Results indicated that certain derivatives exhibited significant efficacy, suggesting their potential as novel treatments for leishmaniasis .

Case Study 2: Cytotoxicity Evaluation

In another investigation, the cytotoxic effects of synthesized imidazo[1,2-a]pyridine derivatives were assessed using HeLa cell lines. The evaluation was conducted using the Alamar Blue assay which revealed that many derivatives were non-toxic at concentrations up to 100 µM. This finding is crucial for drug development as it indicates a favorable safety profile for further pharmacological studies .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusModerate activity
AntimicrobialEscherichia coliModerate activity
AntileishmanialLeishmania speciesSignificant efficacy
CytotoxicityHeLa cellsNon-toxic at 100 µM
Anticancerc-KIT mutations (GIST)Inhibition observed

Mechanism of Action

The mechanism of action of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Imidazopyridine Derivatives with Pyrazoline Moieties

Compounds such as 3h and 3i () feature a 2,6-dimethylimidazo[1,2-a]pyridine core linked to pyrazoline rings and substituted piperazines. These derivatives exhibit potent STAT3 phosphorylation inhibition in breast cancer cells (e.g., 3f with IC₅₀ = 9.2 µM in MCF-7 cells) . Key differences from the target oxime include:

  • Substituents : Pyrazoline derivatives incorporate piperazine or carbothioamide groups instead of oxime.
  • Bioactivity : The pyrazoline series targets STAT3 signaling, whereas the oxime’s biological profile remains uncharacterized in the evidence.

Table 1: Comparison of Imidazopyridine Derivatives

Compound Core Structure Functional Groups Bioactivity (IC₅₀) Reference
Target Oxime 2,7-Dimethylimidazopyridine Ethanone oxime Not reported
3f (Pyrazoline derivative) 2,6-Dimethylimidazopyridine Piperazine, dichlorophenyl 9.2 µM (MCF-7 cells)
4a (Carbothioamide) 2,6-Dimethylimidazopyridine Carbothioamide, nitrophenyl STAT3 inhibition

Sulfanyl-Substituted Imidazopyridines

and describe 2-[(2,3-dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS 478042-04-5), which shares the 2,7-dimethylimidazopyridine core but replaces oxime with a sulfanyl group. Key distinctions:

  • Physicochemical Properties : The sulfanyl derivative has higher lipophilicity (XLogP3 = 6) compared to oximes, which typically exhibit lower LogP due to the polar oxime group.
  • Synthetic Pathways : Sulfanyl derivatives are synthesized via nucleophilic substitution, whereas oximes may form via hydroxylamine reactions with ketones .

Table 2: Physicochemical Comparison

Compound Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Acceptors
Target Oxime C₁₂H₁₄N₃O₂* ~248.3 ~2.5† 4
Sulfanyl Derivative (CAS 478042-04-5) C₁₇H₁₄Cl₂N₂OS 365.3 6.0 3

*Estimated based on structural similarity; †Predicted using analogous compounds.

Oxime-Containing Analogues

and highlight oxime-bearing compounds, though with distinct cores. For example:

  • 5a9 (): A triazole-pyridine oxime with antifungal activity.
  • (E/Z)-1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime (): Features a trifluoromethyl group and chloro substitution, suggesting enhanced metabolic stability.

Ethanol Derivatives and Structural Isomers

lists structurally similar compounds, such as 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-60-4; similarity score = 0.68). Differences include:

  • Substituent Position : The target compound has 2,7-dimethyl groups, whereas analogs like 29096-60-4 have 2-methyl substitution.
  • Bioactivity: Minor structural changes significantly alter pharmacological profiles. For example, 2,6-dimethylimidazopyridine derivatives show STAT3 inhibition, while 2-methyl variants lack reported activity .

Biological Activity

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and potential applications in pharmacology.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 315707-22-3

Synthesis

The synthesis of this compound involves the reaction of 2,7-dimethylimidazo[1,2-a]pyridine with ethanone in the presence of hydroxylamine. The resulting oxime derivative has been characterized using various spectroscopic methods including NMR and mass spectrometry.

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as C6 glioma and HeLa cells. The mechanism involves cell cycle arrest and activation of apoptotic pathways.

CompoundCell LineIC50 (µM)Mechanism
5fC65.13Apoptosis
5-FUC68.34Apoptosis

In a comparative study, compound 5f demonstrated superior cytotoxicity compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) against the C6 cell line. This suggests that derivatives like this compound may be promising candidates for further development in cancer therapy .

Anticonvulsant Activity

Another area of investigation is the anticonvulsant potential of imidazo[1,2-a]pyridine derivatives. In a study involving various oxime ester derivatives, some compounds showed protective effects against seizures in animal models. The evaluation was conducted using the maximal electroshock (MES) test and the subcutaneous (ScM) test.

CompoundMES Test ResultScM Test Result
Compound AProtective at 30 mg/kgActive at all dose levels
Compound BNon-protectiveNon-active

These findings indicate that modifications to the imidazo[1,2-a]pyridine structure can enhance anticonvulsant properties .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study published in MDPI explored the synthesis of new oxime derivatives and their cytotoxic effects on various cancer cell lines including A549 (lung), HCT116 (colon), and MCF7 (breast). The results indicated that certain derivatives exhibited significant cytotoxicity while sparing healthy L929 fibroblast cells .
  • Mechanistic Insights : Flow cytometry analyses revealed that the anticancer activity of these compounds is primarily through apoptosis induction rather than necrosis, highlighting their potential as therapeutic agents .
  • Pharmacological Profiles : Various studies have documented the pharmacological profiles of related compounds, indicating a broad range of biological activities including anti-inflammatory and antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime?

  • Methodology :

  • Step 1 : Synthesize the ketone precursor (1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone) via condensation of 2-aminopyridine derivatives with α,β-unsaturated ketones under reflux conditions. Use solvents like ethanol or acetonitrile and catalysts such as acetic acid .
  • Step 2 : Perform oximation by reacting the ketone with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) at 60–80°C for 4–6 hours. Monitor pH (neutral to slightly acidic) to favor oxime formation .
  • Step 3 : Purify via recrystallization or column chromatography. Confirm purity using TLC and HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the oxime’s E/Z isomerism, imidazo[1,2-a]pyridine ring substitution, and methyl group positions. Peaks for the oxime proton (~8–10 ppm) and aromatic protons (6.5–8.5 ppm) are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+^+) with <2 ppm error .
  • IR Spectroscopy : Identify the C=N–OH stretch (~1600–1650 cm1^{-1}) and N–O stretch (~930 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2/2A irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity, Category 3) .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources and incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this oxime derivative?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with experimental NMR shifts for validation .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen bonding between the oxime group and active-site residues .
  • ADMET Prediction : Use QSAR models to estimate absorption, metabolism, and toxicity profiles .

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine oximes?

  • Methodological Solutions :

  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to minimize variability. Include positive controls (e.g., known kinase inhibitors) .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT assays) to confirm target-specific activity vs. off-target effects .
  • Data Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance across studies. Address confounding factors like impurity levels (>95% purity recommended) .

Q. How can the stability of this compound under varying experimental conditions be systematically evaluated?

  • Stability Studies :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C expected for imidazo derivatives) .
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC. Use amber glassware for light-sensitive reactions .
  • pH Stability : Incubate in buffers (pH 2–12) for 24–72 hours. Oximes are typically stable in neutral-to-acidic conditions but hydrolyze in strong bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.